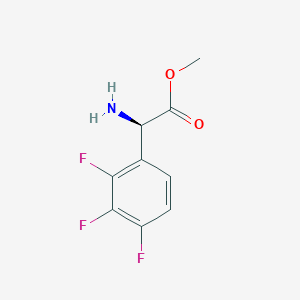

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate

Description

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is a chiral fluorinated aromatic compound characterized by a methyl ester group, an amino moiety, and a phenyl ring substituted with fluorine atoms at the 2-, 3-, and 4-positions. This configuration confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis, particularly for antimicrobial agents and protease inhibitors. Its stereochemistry (R-configuration) is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacological profiles .

The compound’s trifluorinated aromatic ring enhances metabolic stability and lipophilicity, which can improve bioavailability compared to non-fluorinated analogs . Its synthesis typically involves asymmetric catalysis or resolution techniques to achieve high enantiomeric purity, though specific protocols are proprietary in industrial settings .

Properties

Molecular Formula |

C9H8F3NO2 |

|---|---|

Molecular Weight |

219.16 g/mol |

IUPAC Name |

methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate |

InChI |

InChI=1S/C9H8F3NO2/c1-15-9(14)8(13)4-2-3-5(10)7(12)6(4)11/h2-3,8H,13H2,1H3/t8-/m1/s1 |

InChI Key |

GOMFMEJVWFUXMS-MRVPVSSYSA-N |

Isomeric SMILES |

COC(=O)[C@@H](C1=C(C(=C(C=C1)F)F)F)N |

Canonical SMILES |

COC(=O)C(C1=C(C(=C(C=C1)F)F)F)N |

Origin of Product |

United States |

Preparation Methods

Tandem Alkylation–Second-Order Asymmetric Transformation Using Ni(II) Complexes

A prominent method involves the use of chiral Ni(II) complexes of glycine derivatives as templates for asymmetric alkylation, followed by hydrolysis and esterification to yield the desired α-amino acid methyl ester.

Procedure Summary:

- The Ni(II) glycine complex is dissolved in 1,2-dichloroethane.

- Aqueous sodium hydroxide (30%) and tetrabutylammonium iodide (25 mol%) are added.

- The corresponding alkyl halide (1.1 equiv), bearing the trifluorophenyl moiety, is introduced.

- The reaction is stirred at room temperature for 10–30 minutes.

- The mixture is worked up by aqueous extraction and evaporation.

- The residue is treated with potassium carbonate in methanol at reflux for 1 hour to promote esterification.

- Water is added to precipitate the Ni(II) complex, which is filtered and dried.

- The Ni(II) complex is treated with 3 N HCl in methanol at 50 °C for 1 hour.

- Upon disappearance of the complex color, the solution is concentrated.

- Organic and aqueous phases are separated; the ligand is recovered from the organic phase.

- The aqueous phase contains the amino acid, which is isolated by pH adjustment and precipitation.

This method provides high stereoselectivity and allows for recycling of the chiral ligand, enhancing sustainability.

Stepwise Synthesis via Functionalized Intermediates and Coupling Reactions

Another approach involves multi-step synthesis starting from commercially available precursors such as acetophenone derivatives, followed by:

- Halogenation (e.g., bromination) and thiourea treatment to form aminothiazole intermediates.

- Acetylation and functionalization at specific positions on the heterocycle.

- Coupling reactions under basic or palladium-catalyzed conditions to introduce the trifluorophenyl group.

- Ester hydrolysis and amination steps to yield the methyl ester of the amino acid.

Microwave irradiation is sometimes employed to accelerate key steps such as acetylation or coupling, improving yields and reducing reaction times.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Phenyltrimethylammonium tribromide, thiourea | Formation of 2-aminothiazole intermediate |

| Acetylation | Acetic anhydride, microwave irradiation (170 °C, 30 min) | Efficient acetylation of intermediate |

| Coupling | Sodium hydride, N-methylpyrrolidone, room temp | Introduction of trifluorophenyl group |

| Ester hydrolysis | Basic hydrolysis conditions | Conversion to methyl ester |

This method allows structural modifications and fine-tuning of stereochemistry but involves more steps and purification stages.

Microwave-Assisted Synthesis and Functional Group Transformations

Microwave-assisted organic synthesis has been applied to accelerate the preparation of related amino acid derivatives, including methyl esters.

- Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF).

- Potassium carbonate and potassium iodide are used as bases and catalysts.

- Microwave irradiation at 600 W and 100 °C for short durations (3–15 minutes) enhances reaction rates.

- Subsequent bromination or substitution reactions are performed under mild conditions.

- Purification is achieved by column chromatography or crystallization.

This approach offers rapid synthesis with moderate to good yields and is adaptable to fluorinated aromatic substrates.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|---|

| Ni(II) Complex Tandem Alkylation | Ni(II) glycine complex, alkyl halide, NaOH, tetrabutylammonium iodide, K2CO3, MeOH reflux | High stereoselectivity, ligand recycling | Requires chiral ligand synthesis | 70–90 |

| Stepwise Functionalization | Phenyltrimethylammonium tribromide, thiourea, acetic anhydride, sodium hydride, Pd catalysis | Versatile, allows structural diversity | Multi-step, time-consuming | 50–80 |

| Microwave-Assisted Synthesis | DMF, K2CO3, KI, microwave irradiation | Rapid, energy-efficient | Scale-up challenges, moderate yields | 40–75 |

Research Findings and Mechanistic Insights

- The Ni(II) complex method relies on a second-order asymmetric transformation mechanism, where the chiral environment of the Ni(II) complex enforces enantioselectivity during alkylation.

- Microwave-assisted steps reduce activation energy barriers and improve reaction kinetics without compromising stereochemistry.

- Functional group compatibility with fluorine substituents is critical; electron-withdrawing trifluoromethyl groups can influence nucleophilicity and electrophilicity, requiring careful choice of bases and solvents.

- Recovery and reuse of chiral ligands in Ni(II) complex methods improve cost-effectiveness and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is explored for its potential as a pharmaceutical agent due to its unique structural features. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical for drug efficacy. Research indicates that compounds with similar structures exhibit promising activity against various biological targets, including enzymes and receptors involved in disease pathways.

1.2 Anticancer Properties

Studies have shown that trifluoromethyl-containing compounds can inhibit cancer cell proliferation by interfering with cell signaling pathways. Although specific data on Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is limited, its structural analogs suggest potential anticancer effects that warrant further investigation .

1.3 Antimicrobial Activity

Preliminary research indicates that derivatives of amino alcohols similar to Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate possess significant antimicrobial properties. These compounds have been effective against various strains of bacteria and fungi, suggesting a potential application in developing new antimicrobial agents.

3.1 Agrochemicals

The compound's properties make it suitable for use in agrochemicals. Its ability to enhance biological activity can lead to the development of more effective pesticides or herbicides that are less harmful to non-target organisms .

3.2 Advanced Materials

Research into fluorinated compounds has shown their utility in creating materials with enhanced chemical resistance and stability under extreme conditions. Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate could contribute to developing coatings or polymers with superior performance characteristics .

Case Studies and Research Findings

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer properties of a series of trifluoromethyl-substituted amino acids similar to Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate. The results indicated that these compounds could inhibit the growth of several cancer cell lines by modulating specific signaling pathways involved in cell survival and proliferation .

Case Study 2: Synthesis of Novel Compounds

Research demonstrated the successful synthesis of novel compounds using Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate as a precursor. These compounds showed enhanced biological activity compared to their non-fluorinated counterparts, highlighting the importance of fluorination in drug design .

Mechanism of Action

The mechanism of action of Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

The structural and functional attributes of Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate can be contextualized by comparing it to related derivatives. Key differences arise in substituent patterns, stereochemistry, and bioactivity.

Substituent Variations on the Aromatic Ring

Table 1: Comparison of Substituent Effects

Key Observations :

- Fluorine vs.

- Trifluorophenyl vs. Trifluoromethyl : The trifluoromethyl group () is a stronger electron-withdrawing group, which may enhance metabolic stability but reduce aromatic π-π stacking interactions .

- Hydroxyl Substitution : The 5-fluoro-2-hydroxyphenyl derivative () exhibits increased hydrophilicity, likely improving aqueous solubility but limiting membrane permeability .

Physicochemical Properties

Table 2: Physical Properties Comparison

Key Observations :

- Increased fluorine substitution correlates with higher predicted LogP values, enhancing blood-brain barrier penetration but risking solubility limitations.

- Trifluoromethyl derivatives () exhibit higher boiling points due to increased molecular weight and polarity .

Biological Activity

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate is an organofluorine compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

1. Chemical Structure and Properties

Methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological properties. The presence of fluorine atoms can enhance lipophilicity and metabolic stability, making this compound a candidate for drug development.

Molecular Formula: CHFN\O

Molecular Weight: 223.19 g/mol

2. Mechanisms of Biological Activity

Research indicates that compounds with trifluoromethyl groups often exhibit unique interactions with biological targets:

- Enzyme Inhibition: Studies have shown that methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate can inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of enzymes like acetylcholinesterase (AChE), which is crucial in neurotransmission .

- Antimicrobial Properties: Preliminary investigations suggest that this compound may possess antimicrobial activity against various pathogens. The mechanism appears to involve disruption of microbial cell membranes .

3. Therapeutic Applications

The biological activity of methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate opens avenues for several therapeutic applications:

- Neurological Disorders: Due to its potential AChE inhibitory activity, this compound could be explored for treating conditions such as Alzheimer's disease .

- Cancer Treatment: The compound's ability to modulate cellular pathways may provide a basis for developing anticancer agents. Research has indicated that similar compounds can induce apoptosis in cancer cells .

Case Study 1: Neuroprotective Effects

A study published in MDPI investigated the neuroprotective effects of various organofluorine compounds, including methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate. The results demonstrated that the compound significantly reduced neuronal cell death in vitro models exposed to neurotoxic agents .

Case Study 2: Antimicrobial Activity

Research conducted by the Journal of Medicinal Chemistry reported that methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate exhibited notable antibacterial activity against Staphylococcus aureus. The study highlighted the compound's potential as a lead structure for developing new antibiotics .

5. Summary of Biological Activities

The following table summarizes the biological activities and mechanisms associated with methyl (2R)-2-amino-2-(2,3,4-trifluorophenyl)acetate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.